![molecular formula C31H48O2S2 B12517311 Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)- CAS No. 663910-61-0](/img/structure/B12517311.png)
Phenol, 2,2'-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] is a complex organic compound characterized by its phenolic structure and the presence of thioether linkages. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] typically involves the reaction of 2,4,6-tri-tert-butylphenol with 1,3-dibromopropane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon atom of the dibromopropane, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] undergoes various chemical reactions, including:
Oxidation: The thioether linkages can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenolic groups can be reduced to cyclohexanol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The phenolic hydrogen atoms can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated phenols, nitrophenols, sulfonated phenols.
Wissenschaftliche Forschungsanwendungen
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics and rubber.
Wirkmechanismus
The mechanism of action of Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] involves its interaction with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants and neutralizing free radicals. The thioether linkages provide stability and resistance to oxidative degradation, enhancing the compound’s effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 2,2’-[1,3-propanediylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)-]
- Phenol, 2,6-bis(1,1-dimethylethyl)-
- Phenol, 2,4-bis(1,1-dimethylethyl)-
Uniqueness
Phenol, 2,2’-[1,3-propanediylbis(thio)]bis[4,6-bis(1,1-dimethylethyl)-] is unique due to its thioether linkages, which provide enhanced stability and resistance to oxidative degradation compared to similar compounds. This makes it particularly valuable in applications requiring long-term stability and resistance to harsh conditions.
Eigenschaften
CAS-Nummer |
663910-61-0 |
|---|---|
Molekularformel |
C31H48O2S2 |
Molekulargewicht |
516.8 g/mol |
IUPAC-Name |
2,4-ditert-butyl-6-[3-(3,5-ditert-butyl-2-hydroxyphenyl)sulfanylpropylsulfanyl]phenol |
InChI |
InChI=1S/C31H48O2S2/c1-28(2,3)20-16-22(30(7,8)9)26(32)24(18-20)34-14-13-15-35-25-19-21(29(4,5)6)17-23(27(25)33)31(10,11)12/h16-19,32-33H,13-15H2,1-12H3 |
InChI-Schlüssel |
SJTPNHGWQINKAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C(=C1)SCCCSC2=CC(=CC(=C2O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



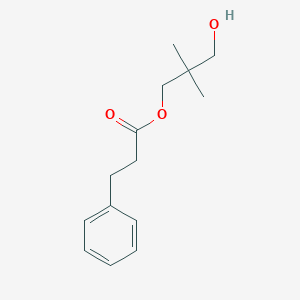
![1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B12517244.png)
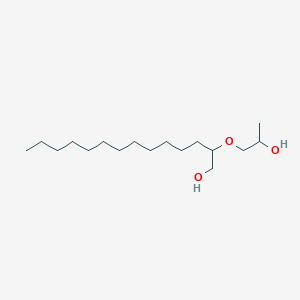


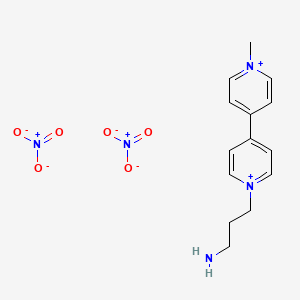
![[5-(3-Carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12517269.png)


![2-[(Prop-1-en-1-yl)amino]naphthalene-1,4-dione](/img/structure/B12517278.png)
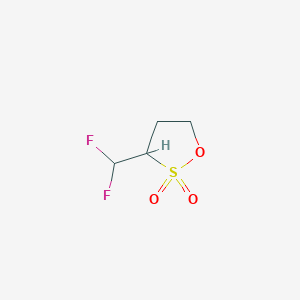
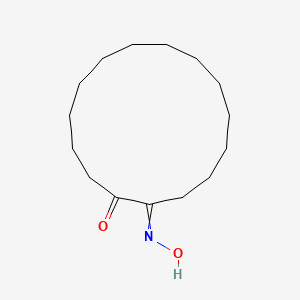
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
